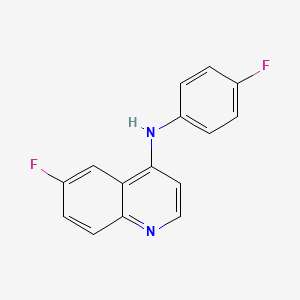

6-fluoro-N-(4-fluorophenyl)quinolin-4-amine

Descripción

6-Fluoro-N-(4-fluorophenyl)quinolin-4-amine is a fluorinated quinoline derivative characterized by a fluorine atom at the 6-position of the quinoline core and a 4-fluorophenyl group attached to the 4-amine position. The presence of fluorine atoms enhances its electronic properties, lipophilicity, and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition and antimicrobial activity . Its structural rigidity and planarity (when unhindered) contribute to its binding affinity in biological systems, though steric effects from substituents may induce nonplanar conformations, as observed in related compounds .

Propiedades

IUPAC Name |

6-fluoro-N-(4-fluorophenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2/c16-10-1-4-12(5-2-10)19-15-7-8-18-14-6-3-11(17)9-13(14)15/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXGQMAAEMPZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 6-fluoroquinoline.

Coupling Reaction: The 4-fluoroaniline is coupled with 6-fluoroquinoline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Reaction Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a ligand (e.g., Xantphos) under an inert atmosphere at elevated temperatures (100-120°C).

Industrial Production Methods: Industrial production of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry It can be used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.

- Biology It is studied for its antimicrobial and antiviral properties, showing activity against various bacterial and viral strains.

- Medicine It is investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

- Industry It is utilized in the development of dyes, catalysts, and materials due to its stable chemical structure.

6-Fluoro-N-(4-fluorophenyl)quinolin-4-amine has antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

The compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which measure antibacterial efficacy, are shown in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Enterococcus faecalis | 20 |

These findings suggest antibacterial potential, especially against Staphylococcus aureus.

Antifungal Activity

The compound has antifungal activity. In vitro studies have indicated effective inhibition against several fungal strains. The antifungal activity was assessed using MIC methodologies, with results shown in the table below:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 30 |

| Fusarium oxysporum | 40 |

The compound is particularly effective against Candida albicans, a common pathogen responsible for opportunistic infections.

Anticancer Activity

The compound has anticancer properties and may inhibit cancer cell proliferation through various mechanisms.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 3.5 |

| MCF-7 | 5.0 |

Mecanismo De Acción

The mechanism of action of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine involves the inhibition of key enzymes and pathways:

Comparación Con Compuestos Similares

Table 1: Key Structural Variations and Their Implications

Key Observations :

- Core Modifications: Quinazoline derivatives (e.g., from ) exhibit distinct electronic profiles compared to quinoline analogs, influencing target selectivity (e.g., autophagy vs. kinase inhibition) .

- Substituent Position : The 4-fluorophenyl group in the target compound optimizes π-π stacking in binding pockets, whereas ortho-substituted fluorophenyls (e.g., 2-fluorophenyl in ) may disrupt planarity and binding .

Key Findings :

- The target compound’s fluorophenyl and quinoline scaffold aligns with kinase inhibitor motifs (e.g., 4-anilinoquinolines in ), though specific activity data is pending .

- Antibacterial activity in highlights the role of methoxy and halogen substituents in enhancing potency against pathogens.

Physicochemical and Crystallographic Properties

- Planarity: Nonplanar geometries in metalloporphyrins () and 6-bromo derivatives () contrast with the relatively planar target compound, affecting binding kinetics .

- Crystallographic Data : The disordered difluoromethyl group in ’s compound suggests conformational flexibility, whereas the target compound’s rigidity may improve binding specificity .

- Fluorine Effects : Fluorine at the 6-position (target) enhances electronegativity and stability compared to chlorine () or methoxy () substituents .

Actividad Biológica

6-Fluoro-N-(4-fluorophenyl)quinolin-4-amine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoline core substituted with fluorine atoms and an aniline moiety. The structural formula can be represented as follows:

This structure is crucial for its biological activity, as the presence of electronegative fluorine atoms can enhance the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The antibacterial efficacy of this compound has been evaluated through MIC assays, revealing the following results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Enterococcus faecalis | 20 |

These findings suggest that the compound possesses considerable antibacterial potential, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. In vitro studies have indicated effective inhibition against several fungal strains.

Antifungal Efficacy

The antifungal activity was assessed using similar MIC methodologies:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 30 |

| Fusarium oxysporum | 40 |

The results indicate that 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine is particularly effective against Candida albicans, a common pathogen responsible for opportunistic infections .

Anticancer Activity

6-Fluoro-N-(4-fluorophenyl)quinolin-4-amine has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

Cell Line Studies

The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 3.5 |

| MCF-7 | 5.0 |

These IC50 values indicate that the compound exhibits potent antiproliferative effects on these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activities of 6-fluoro-N-(4-fluorophenyl)quinolin-4-amine may be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The quinoline scaffold is known to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Análisis De Reacciones Químicas

Synthetic Routes and Formation

The compound is primarily synthesized via palladium-catalyzed cross-coupling and cyclization reactions . Key methods include:

Substitution Reactions

The electron-deficient quinoline core facilitates nucleophilic aromatic substitution (NAS) at positions activated by fluorine.

Table 2: Substitution Reactions

| Reaction Type | Reagents | Position Modified | Product |

|---|---|---|---|

| Halogenation | NBS, DMF, 80°C | C-3 | 3-Bromo-6-fluoro-N-(4-fluorophenyl)quinolin-4-amine |

| Alkoxylation | NaOMe, CuI, DMSO, 100°C | C-8 | 8-Methoxy derivative |

-

Halogenation : Bromination at C-3 occurs via radical intermediates, as reported in analogous quinoline systems .

-

Alkoxylation : Methoxy groups are introduced under Ullmann conditions, leveraging copper catalysis .

Cross-Coupling Reactions

The amine group participates in Suzuki-Miyaura and Sonogashira couplings to install diverse substituents.

Table 3: Cross-Coupling Examples

| Coupling Type | Partner | Catalyst | Product Application |

|---|---|---|---|

| Suzuki-Miyaura | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Fluorescent probes |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Anticancer agents |

-

Suzuki-Miyaura : Coupling with boronic acids generates biaryl structures, enhancing π-conjugation for optical applications .

-

Sonogashira : Alkyne insertion expands the quinoline core for kinase inhibition studies .

Oxidation and Reduction

The amine and fluorine groups influence redox behavior:

Table 4: Redox Transformations

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Quinoline N-oxide formation |

| Reduction | H₂, Pd/C, EtOH, 25°C | Amine to NH₂ group (rarely employed) |

-

Oxidation : Selective oxidation of the quinoline nitrogen generates N-oxide derivatives, which exhibit altered electronic properties .

Biological Interactions

While not a direct chemical reaction, the compound’s kinase inhibition mechanism involves non-covalent interactions:

-

Binds to ATP pockets in kinases (e.g., GAK) via hydrogen bonding with the 4-amine and fluorine-mediated hydrophobic interactions .

Table 5: Reactivity vs. Analogues

| Compound | Reactivity Difference |

|---|---|

| 6-Chloro-N-(4-fluorophenyl)quinolin-4-amine | Slower NAS due to Cl’s lower electronegativity |

| N-(4-Fluorophenyl)quinazolin-4-amine | Enhanced solubility but reduced thermal stability |

Stability and Degradation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.